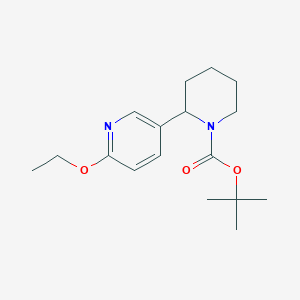

tert-Butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carboxylate group and a 6-ethoxypyridinyl substituent. This compound is likely utilized in pharmaceutical and chemical research due to its modular structure, which allows for functional group modifications to optimize receptor binding or stability.

Properties

Molecular Formula |

C17H26N2O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

tert-butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O3/c1-5-21-15-10-9-13(12-18-15)14-8-6-7-11-19(14)16(20)22-17(2,3)4/h9-10,12,14H,5-8,11H2,1-4H3 |

InChI Key |

QVLZNGAVOWEPNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate can be achieved through a multi-step process. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with 6-ethoxypyridine under specific conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives with altered functional groups .

Scientific Research Applications

Preliminary studies indicate that tert-butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate may exhibit several biological activities:

- Neurotransmitter Receptor Interaction : Similar compounds have shown binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Antioxidant Properties : Research indicates that compounds with similar structures can reduce oxidative stress markers, which is beneficial in neuroprotection .

In Vitro Studies

A study evaluated the effects of tert-butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate on neuronal cell lines exposed to neurotoxic agents. Results indicated a significant increase in cell viability compared to controls, suggesting protective effects against neurotoxicity.

| Activity | Measurement Method | Result |

|---|---|---|

| Cell Viability | MTT Assay | Increased viability by 45% compared to control |

| Oxidative Stress Reduction | TBARS Assay | Significant decrease in malondialdehyde levels |

In Vivo Studies

In animal models, the compound was assessed for its cognitive-enhancing effects in scopolamine-induced memory impairment. While it demonstrated some efficacy in reducing oxidative stress markers, cognitive improvements were not statistically significant compared to established treatments like galantamine.

| Parameter | Measurement Method | Result |

|---|---|---|

| Cognitive Function | Morris Water Maze | No significant improvement compared to control |

| Oxidative Stress Markers | MDA Levels | Reduced by 30% |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues from Pyridine and Pyrimidine Derivatives

The compound shares structural similarities with several pyridine and pyrimidine derivatives documented in catalogs and patents. Key examples include:

a. tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate (BD287894)

- Molecular Formula : C17H28N4O3

- Molecular Weight : 368.5 g/mol

- Key Features: Pyrimidine ring (vs. pyridine in the target compound), methylthio and amino substituents.

- Applications : Used in medicinal chemistry for kinase inhibition studies .

b. tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate (Compound 1)

- Binding Energy : -4.5 kcal/mol (indicative of strong receptor binding).

- Key Features : Tetrazole substituent enhances hydrogen bonding and metabolic stability compared to ethoxy groups.

- Applications: Potential use in drug design for angiotensin II receptor antagonists .

c. tert-Butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate

- Key Features : Iodo and trimethylsilyl ethynyl groups increase steric bulk and alter electronic properties.

- Applications : Intermediate in cross-coupling reactions for synthesizing complex heterocycles .

Comparative Analysis Table

Key Findings from Research

Substituent Impact on Binding Energy :

- The tetrazole group in Compound 1 confers superior binding stability (-4.5 kcal/mol) compared to ethoxy or pyrimidine-based analogues. This highlights the importance of heterocyclic substituents in drug-receptor interactions .

- Ethoxy groups (as in the target compound) may offer moderate binding but could improve metabolic stability compared to bulkier substituents like trimethylsilyl ethynyl .

Ring System Differences :

- Pyrimidine derivatives (e.g., BD287894) introduce additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity versus pyridine-based compounds. This may influence selectivity in kinase targeting .

Functional Group Modifications :

- Hydroxyethyl substituents (e.g., in tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate) enhance solubility in aqueous environments, a critical factor for bioavailability .

Biological Activity

The compound tert-Butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate (CAS No. 1352500-46-9) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

The molecular formula of tert-Butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate is , with a molecular weight of approximately 302.40 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethoxypyridine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₃ |

| Molecular Weight | 302.40 g/mol |

| CAS Number | 1352500-46-9 |

Synthesis

The synthesis of tert-butyl 2-(6-ethoxypyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with ethoxypyridine carboxylic acids under controlled conditions. Various synthetic routes have been explored, including one-pot methods that enhance yield and reduce reaction time.

Pharmacological Effects

Research indicates that compounds similar to tert-butyl 2-(6-ethoxypyridin-3-yl)piperidine derivatives exhibit various biological activities, primarily through their interaction with specific receptors and enzymes:

- GPR119 Agonism : Some studies have highlighted the potential of related compounds as GPR119 agonists, which are implicated in glucose homeostasis and insulin secretion. This suggests a possible application in managing type 2 diabetes mellitus (T2DM) .

- Cytotoxicity : Preliminary evaluations have shown that similar piperidine derivatives possess cytotoxic properties against certain cancer cell lines, indicating potential anti-cancer applications .

- TRPC6 Inhibition : Compounds derived from pyridine structures have been studied for their inhibitory effects on TRPC6 channels, which play roles in various physiological processes and pathologies .

Case Study 1: GPR119 Agonist Activity

In a study focusing on the synthesis of triazole derivatives related to piperidine structures, several compounds demonstrated significant binding affinity towards GPR119 in vitro, leading to enhanced insulin secretion in murine models of T2DM. These findings suggest that modifications in the piperidine structure can lead to increased biological efficacy .

Case Study 2: Cytotoxic Evaluation

A comparative study evaluated the cytotoxic effects of various piperidine derivatives using MTT assays on different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.